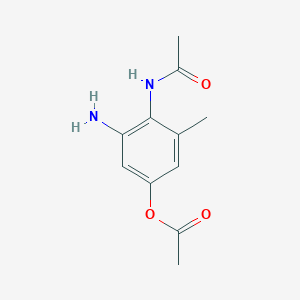
4-Acetamido-3-amino-5-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3-amino-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a phenyl ring, along with an acetate ester functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the 3-position, yielding 4-methyl-3-nitrophenol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in 4-methyl-3-aminophenol.
Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-3-amino-5-methylphenol.
Esterification: Finally, the phenolic hydroxyl group is esterified with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-amino-5-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetamido group to an amino group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
4-Acetamido-3-amino-5-methylphenyl acetate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound can serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-amino-5-methylphenyl acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The acetamido and amino groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-3-amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
4-Acetamido-3-amino-5-methylphenol: Similar structure but with a hydroxyl group instead of an acetate ester.
4-Acetamido-3-amino-5-methylbenzamide: Similar structure but with an amide group instead of an acetate ester.
Uniqueness
4-Acetamido-3-amino-5-methylphenyl acetate is unique due to the presence of both an acetamido group and an acetate ester, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-acetamido-3-amino-5-methylphenyl) acetate |
InChI |
InChI=1S/C11H14N2O3/c1-6-4-9(16-8(3)15)5-10(12)11(6)13-7(2)14/h4-5H,12H2,1-3H3,(H,13,14) |
InChI Key |
VWLOUMQHWJKUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


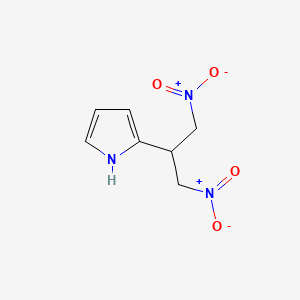
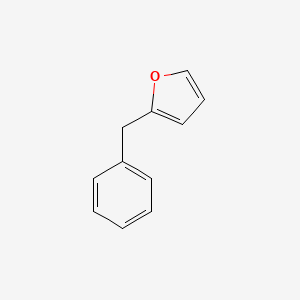
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
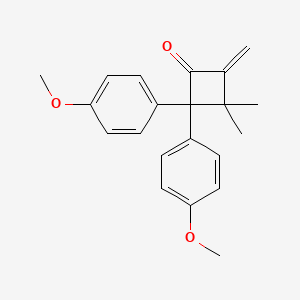
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
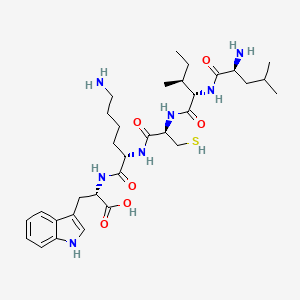
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
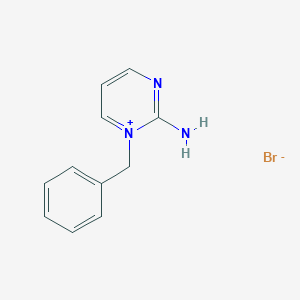
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
